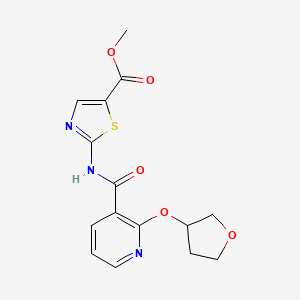
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate is an organic compound with a multifaceted structure that places it at the intersection of medicinal chemistry, synthetic biology, and material sciences. The compound's structural complexity and the presence of multiple reactive sites make it a molecule of significant interest for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Preparation of Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate generally involves a multi-step synthetic process:
Formation of Tetrahydrofuran-3-yl Intermediate: : Starting with tetrahydrofuran, this intermediate is formed through a series of reactions including oxidation and esterification.
Synthesis of Nicotinamido Intermediate:
Thiazole Ring Formation: : The thiazole ring is introduced through a cyclization reaction involving the nicotinamide intermediate.
Final Esterification: : The final step involves esterification, incorporating the thiazole ring into the final structure of this compound.
Industrial Production Methods
Industrial production often scales up these reactions using continuous flow chemistry to improve yields and reduce reaction times. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydrofuran ring.
Reduction: : It can be reduced to modify the nicotinamide group or other parts of the molecule.
Substitution: : Substitution reactions can occur at various reactive sites, particularly on the thiazole and nicotinamido groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : NaBH4, LiAlH4.
Catalysts: : Pd/C for hydrogenation, acid or base catalysts for esterification.
Major Products
Oxidation Products: : Introduction of hydroxyl groups or formation of carbonyl compounds.
Reduction Products: : Alcohols or amines, depending on the site of reduction.
Substitution Products: : Modified derivatives with new functional groups replacing existing ones.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in catalysis for asymmetric synthesis.
Material Science: : Incorporated into polymers to alter their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Protein Interaction Studies: : Used to study interactions between small molecules and proteins.
Medicine
Drug Design: : Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Anti-inflammatory Agents: : Explored for its anti-inflammatory properties.
Industry
Agriculture: : Used in the formulation of certain agrochemicals.
Cosmetics: : Incorporated into formulations for its potential skin-beneficial properties.
作用機序
The compound exerts its effects primarily through:
Molecular Interactions: : Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: : Interacts with metabolic pathways, particularly those involving redox reactions and enzymatic modifications.
類似化合物との比較
Compared to other nicotinamido-thiazole derivatives, Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate stands out due to its unique tetrahydrofuran moiety, which imparts distinct chemical and biological properties.
Similar Compounds
Nicotinamide: : Shares the nicotinamide core but lacks the thiazole and tetrahydrofuran groups.
Thiazole-5-carboxylates: : Similar in structure but without the nicotinamido and tetrahydrofuran groups.
Tetrahydrofuran-containing Compounds: : Lack the nicotinamide and thiazole functionalities.
Overall, this compound's unique structural features and reactive sites make it an exciting candidate for various scientific and industrial applications.
特性
IUPAC Name |
methyl 2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-21-14(20)11-7-17-15(24-11)18-12(19)10-3-2-5-16-13(10)23-9-4-6-22-8-9/h2-3,5,7,9H,4,6,8H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWKWRNBYICMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
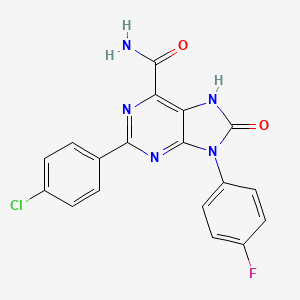
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)
![ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2405900.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)
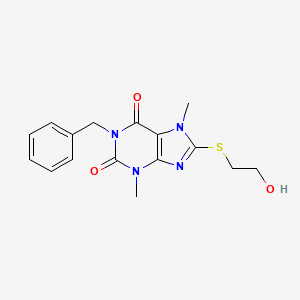
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
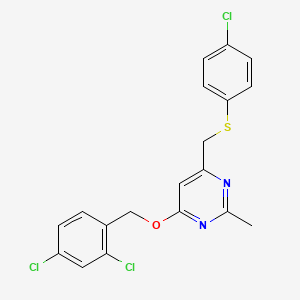
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)
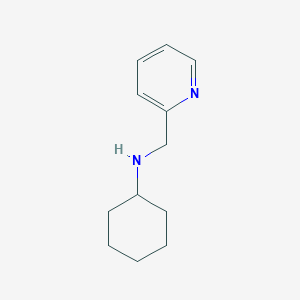
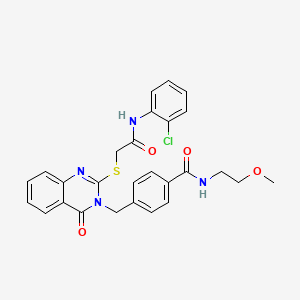
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)
